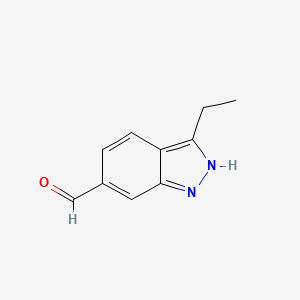

3-Ethyl-1H-indazole-6-carbaldehyde

Description

Historical Context and Significance of the Indazole Heterocyclic System

The indazole ring system, with its chemical formula C₇H₆N₂, was first described by Emil Fischer in the late 19th century. researchgate.net Initially, its discovery was a matter of academic curiosity, but over the last few decades, intensive research has unveiled the profound pharmacological potential of indazole derivatives. austinpublishinggroup.com Although indazoles are rare in nature, with a few alkaloids like nigellicine, nigeglanine, and nigellidine (B12853491) isolated from plants of the Nigella genus, synthetic indazoles have become a cornerstone of medicinal chemistry. nih.govwikipedia.org Their significance is highlighted by the number of FDA-approved drugs containing this scaffold, such as Axitinib for renal cell cancer, Niraparib for ovarian cancer, and Benzydamine as a non-steroidal anti-inflammatory agent. nih.gov This success has spurred continuous efforts to develop novel synthetic routes to a wide variety of substituted indazoles. austinpublishinggroup.comnih.gov

Structural Diversity and Intrinsic Properties of the Indazole Core

The chemical behavior and biological activity of indazole derivatives are deeply rooted in the inherent properties of the indazole core.

A key feature of the indazole system is annular tautomerism, which arises from the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. researchgate.net This results in the existence of two primary tautomeric forms: 1H-indazole and 2H-indazole. austinpublishinggroup.comnih.gov Theoretical and experimental studies have extensively investigated this phenomenon, concluding that the 1H-tautomer is generally the more thermodynamically stable and predominant form. nih.govnih.gov The position of substituents on the indazole ring can, however, influence the tautomeric equilibrium. researchgate.net This tautomerism is a critical consideration in the synthesis, reactivity, and biological properties of indazole derivatives. nih.gov

The indazole ring system is an aromatic heterocycle, a property that contributes significantly to its stability. The fusion of the benzene (B151609) and pyrazole rings creates a delocalized π-electron system across the bicyclic structure. The electronic configuration of the indazole ring can be influenced by the nature and position of substituents. Electron-donating groups can increase the electron density of the ring system, while electron-withdrawing groups can decrease it, thereby affecting the molecule's reactivity towards electrophilic or nucleophilic attack. acs.org The distribution of electron density also plays a crucial role in the intermolecular interactions that govern the binding of indazole-based drugs to their biological targets. nih.gov

The 3-Ethyl-1H-indazole-6-carbaldehyde Scaffold as a Focus of Contemporary Chemical Research

Within the vast family of indazoles, this compound represents a specific scaffold of growing interest. The "1H" designation indicates that the proton is on the nitrogen at position 1, the more stable tautomeric form. The ethyl group at position 3 and the carbaldehyde (an aldehyde group) at position 6 are key functional groups that provide avenues for further chemical modification. The aldehyde group, in particular, is a versatile functional handle that can participate in a wide range of chemical transformations, making this scaffold a valuable intermediate for the synthesis of more complex molecules. While extensive research on this exact molecule is still emerging, its structural similarity to other well-studied indazole-6-carboxaldehydes, such as 1H-Indazole-6-carboxaldehyde and 3-methyl-1H-indazole-6-carbaldehyde, suggests its potential as a building block in drug discovery programs. sigmaaldrich.comuni.lu

Overview of Research Trajectories for Indazole-Based Compounds

The research landscape for indazole-based compounds is broad and dynamic, with a primary focus on their therapeutic applications. nih.govnih.gov A significant area of investigation is their use as kinase inhibitors in cancer therapy. nih.govnih.gov The indazole scaffold has proven to be an effective hinge-binding motif for various protein kinases. researchgate.net Beyond oncology, indazole derivatives have shown promise as anti-inflammatory, antimicrobial, anti-HIV, and antihypertensive agents. nih.gov Current research is also exploring their potential in treating neurodegenerative diseases and chronic pain. nih.gov The development of efficient and regioselective synthetic methods for functionalizing the indazole core at various positions remains a key objective for organic chemists, enabling the creation of diverse chemical libraries for biological screening. organic-chemistry.orgrsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-2H-indazole-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-2-9-8-4-3-7(6-13)5-10(8)12-11-9/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZGDXVHKVKJAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C=CC(=CC2=NN1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Ethyl 1h Indazole 6 Carbaldehyde and Its Analogs

Methodologies for the De Novo Construction of the Indazole-6-carbaldehyde Moiety

The foundational approach to synthesizing 3-ethyl-1H-indazole-6-carbaldehyde involves the de novo construction of the indazole ring, embedding the desired substituents from the outset.

Cyclization Reactions and Annulation Approaches

A primary strategy for the synthesis of 1H-indazoles is the cyclization of appropriately substituted phenylhydrazones. jlu.edu.cn In the context of this compound, this would necessitate a precursor such as a 2-acyl-5-formylphenylhydrazine derivative, which upon cyclization would yield the desired indazole skeleton. The choice of cyclization conditions, often involving acid catalysis, is crucial for directing the reaction towards the desired 1H-indazole tautomer. jlu.edu.cn Annulation reactions, particularly those involving [4+1] annulation via C-H activation, present a modern and efficient route to 1H-indazole derivatives, offering a pathway to complex structures from simpler precursors. nih.gov

Another powerful method involves the [3+2] annulation of arynes with hydrazones. This approach allows for the formation of the indazole core from readily available starting materials. nih.gov For the synthesis of the target molecule, an appropriately substituted aryne and a hydrazone bearing the ethyl group would be required.

The Davis-Beirut reaction provides a pathway to 3-alkoxy-2H-indazoles, which can subsequently be converted to N1,N2-disubstituted-1H-indazolones. nih.gov While not a direct route to the target compound, this methodology highlights the versatility of cyclization strategies in accessing diverse indazole scaffolds.

Nitrosation of Indoles as a Pathway to Indazole Carbaldehydes

The nitrosation of indoles represents a well-established method for the synthesis of 1H-indazole-3-carboxaldehydes. nih.govrsc.org This reaction proceeds through the nitrosation of the C3 position of the indole (B1671886), followed by ring opening and subsequent recyclization to form the indazole-3-carbaldehyde. nih.gov While this method predominantly yields 3-formylated indazoles, the reaction conditions can be tuned, and indoles bearing substituents at various positions, including halogens at the C5 and C6 positions, have been successfully converted to the corresponding indazoles. nih.gov This suggests that a suitably substituted indole precursor could potentially lead to a 6-substituted indazole carbaldehyde, although direct synthesis of a 6-carbaldehyde via this route is not the primary outcome.

Multi-component Reactions in Indazole Scaffold Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds like indazoles. These reactions allow for the formation of the indazole ring in a one-pot procedure from three or more starting materials, thereby reducing the number of synthetic steps and purification procedures. While specific MCRs for the direct synthesis of this compound are not extensively documented, the general principles of MCRs can be applied. For instance, a pseudo-five-component reaction has been reported for the synthesis of bis(pyrazolyl)methanes, showcasing the power of MCRs in constructing complex heterocyclic systems.

Functional Group Interconversions at the C6 Position of the Indazole Ring

An alternative and often more practical approach involves the synthesis of a 3-ethyl-1H-indazole precursor followed by the introduction or modification of a functional group at the C6 position to yield the desired carbaldehyde.

Oxidation of C6-Substituted Indazole Precursors to Carbaldehydes

A common strategy involves the oxidation of a C6-methyl or C6-hydroxymethyl group to a carbaldehyde. The synthesis of a 6-substituted indazole precursor, such as 6-[(ethylthio)methyl]-1H-indazole, has been reported, which could then be subjected to oxidation. researchgate.net An improved synthesis of 6-[(ethylthio)methyl]-1H-indazole has been developed, highlighting the feasibility of obtaining such precursors. researchgate.net The synthesis of 6-(hydroxymethyl)-1H-indazole is also known, providing a direct precursor for oxidation to the corresponding carbaldehyde.

Another viable route is the reduction of a C6-carboxylic acid. The synthesis of 1H-indazole-3-carboxylic acid has been well-established, and similar methodologies could be applied to synthesize 3-ethyl-1H-indazole-6-carboxylic acid. jocpr.com This carboxylic acid could then be reduced to the corresponding aldehyde using standard reducing agents. The synthesis of various 3,6-disubstituted indazole derivatives has been explored, indicating the feasibility of accessing precursors with the required substitution pattern for subsequent oxidation or reduction. nih.govresearchgate.net

Regioselective N-Alkylation Strategies for 1H-Indazole Derivatives

The N-alkylation of 1H-indazoles presents a significant challenge due to the presence of two nucleophilic nitrogen atoms (N-1 and N-2), often leading to a mixture of regioisomers. The development of regioselective alkylation methods is therefore crucial for the efficient synthesis of desired N-substituted indazole derivatives. The regioselectivity of the alkylation is influenced by several factors, including the substrate's electronic and steric properties, the choice of the alkylating agent, the base, and the solvent.

Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov This inherent stability is often exploited to favor the formation of N-1 substituted products through thermodynamic equilibration. nih.govbeilstein-journals.org

Influence of Reaction Conditions:

A pivotal study demonstrated that the combination of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) is a promising system for achieving high N-1 selectivity in the alkylation of various C-3 substituted indazoles. beilstein-journals.orgresearchgate.net For instance, with C-3 substituents like carboxymethyl, tert-butyl, and carboxamide, N-1 regioselectivity greater than 99% was observed. beilstein-journals.org Conversely, the use of electron-withdrawing groups at the C-7 position, such as NO₂ or CO₂Me, can lead to excellent N-2 regioselectivity (≥ 96%). beilstein-journals.orgnih.gov

The choice of alkylating agent also plays a role. While primary alkyl halides and secondary alkyl tosylates can be used with high N-1 regioselectivity under NaH/THF conditions, Mitsunobu conditions have been shown to favor the formation of the N-2 regioisomer. nih.govbeilstein-journals.org Another approach involves the use of alkyl 2,2,2-trichloroacetimidates catalyzed by trifluoromethanesulfonic acid or copper(II) triflate for the selective N-2 alkylation of 1H-indazoles. organic-chemistry.org

The table below summarizes the effect of different reagents and substituents on the regioselectivity of indazole N-alkylation.

| Indazole Substituent | Alkylating Agent | Base/Catalyst | Solvent | Predominant Isomer | Reference |

| 3-Carboxymethyl | Alkyl bromide | NaH | THF | N-1 (>99%) | beilstein-journals.org |

| 3-tert-Butyl | Alkyl bromide | NaH | THF | N-1 (>99%) | beilstein-journals.org |

| 7-NO₂ | Alkyl bromide | NaH | THF | N-2 (≥96%) | beilstein-journals.org |

| Unsubstituted | Alcohol | DEAD, PPh₃ (Mitsunobu) | - | N-2 | nih.gov |

| Various | Alkyl 2,2,2-trichloroacetimidate | TfOH or Cu(OTf)₂ | - | N-2 | organic-chemistry.org |

| 5-Bromo-3-carboxylate | Alkyl tosylate | Cs₂CO₃ | Dioxane | N-1 (90-98%) | beilstein-journals.org |

Mechanistic Insights:

Density functional theory (DFT) calculations have provided insights into the mechanisms governing regioselectivity. For the N-1 alkylation of methyl 5-bromo-1H-indazole-3-carboxylate with alkyl tosylates in the presence of cesium carbonate, a chelation mechanism involving the cesium cation is proposed to favor the N-1 substituted product. beilstein-journals.org In other systems, the formation of tight and solvent-separated ion pairs has been suggested to influence the regioisomeric outcome. nih.gov

Process Optimization and Scalability Considerations in the Synthesis of this compound

The transition from laboratory-scale synthesis to large-scale industrial production of a target molecule like this compound necessitates rigorous process optimization to ensure safety, efficiency, and cost-effectiveness. Key considerations include the selection of starting materials, reaction conditions, and purification methods that are amenable to scale-up.

Synthesis of the Indazole Core:

The formation of the indazole ring itself is a critical step. A general and efficient method for preparing 1H-indazole-3-carboxaldehydes involves the nitrosation of indoles in a mildly acidic environment. nih.gov This method has been shown to be effective for both electron-rich and electron-deficient indoles, providing the corresponding indazole-3-carboxaldehydes in high yields. nih.gov For the synthesis of the 6-carbaldehyde moiety, a starting material such as the appropriately substituted indole would be required.

Scalable N-Alkylation:

For the subsequent N-alkylation step to introduce the ethyl group, a recently developed methodology for selective and scalable N-1 indazole alkylation offers a practical approach. rsc.orgrsc.org This process utilizes a two-step sequence involving an initial enamine condensation followed by hydrogenation. rsc.org A key advantage of this method is the exclusive N-1 selectivity observed during the enamine formation. rsc.org This process has been successfully demonstrated on a 100 g scale, indicating its potential for further scale-up. rsc.org

Process Safety and Work-up:

On a large scale, process safety is paramount. The presence of the nitrogen-nitrogen bond in the indazole ring requires careful evaluation to mitigate any potential hazards during scale-up. rsc.org Optimization of the work-up procedure is also crucial. For instance, replacing hazardous or cumbersome steps, such as an acid wash or the use of certain drying agents, can significantly improve the process efficiency and safety on a larger scale. rsc.org

The following table outlines key considerations for the process optimization and scalability of the synthesis of this compound.

| Process Step | Key Consideration | Optimization Strategy |

| Starting Material Selection | Availability, cost, and safety of the indole precursor. | Source commercially available and cost-effective starting materials. |

| Indazole Formation | Reaction yield, purity, and mildness of conditions. | Employ methods like the nitrosation of indoles under controlled acidic conditions. nih.gov |

| N-Alkylation | Regioselectivity, reaction time, and temperature control. | Utilize a robust and selective N-1 alkylation protocol, such as the enamine condensation-hydrogenation sequence. rsc.org |

| Solvent and Reagent Choice | Environmental impact, cost, and ease of removal. | Select solvents that are less hazardous and easily recyclable. |

| Work-up and Purification | Efficiency, solvent usage, and product isolation. | Develop a streamlined work-up procedure, potentially involving direct crystallization to avoid chromatography. |

| Process Safety | Thermal stability and potential for runaway reactions. | Conduct differential scanning calorimetry (DSC) studies to assess thermal hazards. |

By systematically addressing these factors, a robust, safe, and economically viable process for the large-scale manufacture of this compound can be developed.

Chemical Transformations and Derivatization Principles of 3 Ethyl 1h Indazole 6 Carbaldehyde

Reactions of the Carbaldehyde Functionality at C6

The aldehyde group at the C6 position is a key handle for a variety of chemical transformations, including nucleophilic additions, condensations, olefinations, and redox reactions. These reactions are fundamental in extending the molecular framework and introducing new functional groups.

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl carbon of the aldehyde in 3-Ethyl-1H-indazole-6-carbaldehyde is electrophilic and susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which upon protonation, yields an alcohol. A common example of this is the Grignard reaction, where an organomagnesium halide (Grignard reagent) adds to the carbonyl group to form a secondary alcohol.

The general mechanism involves the nucleophilic attack of the carbanion from the Grignard reagent on the carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide.

Table 1: Examples of Nucleophilic Addition to Aldehydes

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Primary Alcohol |

| Organometallic | Methylmagnesium bromide (CH₃MgBr) | Secondary Alcohol |

Condensation Reactions with Nitrogen Nucleophiles, including Imine Formation

The aldehyde group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. beilstein-journals.org This reaction is typically catalyzed by acid and involves the initial formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. The formation of imines is often a reversible process, and the removal of water can drive the reaction to completion. nih.gov

Similarly, condensation with other nitrogen nucleophiles like hydroxylamine (B1172632) and hydrazine (B178648) derivatives yields oximes and hydrazones, respectively. These reactions are crucial for creating new C-N bonds and for the synthesis of more complex heterocyclic systems. researchgate.net

Table 2: Condensation Reactions of Aldehydes with Nitrogen Nucleophiles

| Nitrogen Nucleophile | Product |

|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Hydroxylamine (NH₂OH) | Oxime |

| Hydrazine (NH₂NH₂) | Hydrazone |

Olefination Reactions (e.g., Wittig, Knoevenagel) for Alkene Formation

Olefination reactions are powerful methods for converting the carbonyl group of this compound into a carbon-carbon double bond (alkene).

The Wittig reaction is a widely used olefination method that involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). d-nb.infobeilstein-journals.org This reaction is highly versatile and allows for the formation of alkenes with well-defined stereochemistry. The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct.

The Knoevenagel condensation is another important olefination reaction where the aldehyde reacts with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. This reaction is particularly useful for synthesizing α,β-unsaturated carbonyl compounds and other electron-deficient alkenes. nih.gov

Selective Reductions and Oxidations of the Aldehyde Group

The aldehyde group of this compound can be selectively reduced to a primary alcohol or oxidized to a carboxylic acid without affecting the indazole ring or the ethyl group.

Selective Reductions: Common reducing agents for converting aldehydes to primary alcohols include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder and more selective reagent that is often preferred for its compatibility with other functional groups.

Selective Oxidations: The aldehyde can be oxidized to a carboxylic acid using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent ([Ag(NH₃)₂]⁺). Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) can also be used under specific conditions.

Modifications of the Indazole Core Structure

The indazole ring itself can be functionalized, with the N1 position being a primary site for substitution.

Substitutions at the N1 Position

The N1 position of the indazole ring is nucleophilic and can be readily alkylated or acylated. The direct alkylation of 1H-indazoles can sometimes lead to a mixture of N1 and N2 substituted products. beilstein-journals.orgnih.gov However, the regioselectivity of this reaction can be influenced by the choice of base, solvent, and the nature of the electrophile.

Studies on substituted indazoles have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often favors N1-alkylation. d-nb.infonih.gov The steric and electronic properties of substituents on the indazole ring also play a crucial role in directing the substitution. For instance, bulky substituents at the C7 position can sterically hinder N1 substitution, leading to a preference for N2-alkylation.

Table 3: Conditions for Regioselective N-Alkylation of Indazoles

| Reagents | Solvent | Predominant Isomer | Reference |

|---|---|---|---|

| NaH, Alkyl Halide | THF | N1 | d-nb.infonih.gov |

| Cs₂CO₃, Alkyl Halide | DMF | N1 | nih.gov |

The ability to selectively functionalize the N1 position is critical for modulating the biological activity and physicochemical properties of indazole-based compounds. nih.gov

Transformations Involving the Ethyl Group at C3

The ethyl group at the C3 position of the indazole ring, while seemingly simple, offers a handle for further molecular elaboration. Its reactivity is analogous to that of a benzylic group, given its position adjacent to the aromatic indazole core. This allows for a range of transformations that can introduce new functionalities or extend the molecular framework.

Key transformations of the C3-ethyl group include oxidation and halogenation. The benzylic nature of the C-H bonds of the ethyl group makes them susceptible to radical-mediated reactions. libretexts.orgchadsprep.com

Oxidation: The ethyl group can be oxidized to an acetyl group, converting this compound into 3-Acetyl-1H-indazole-6-carbaldehyde. This transformation is significant as it introduces a ketone functionality, which can serve as a versatile point for subsequent reactions such as nucleophilic additions, condensations, or further oxidation to a carboxylic acid. Studies on the metabolism of related indazole derivatives have shown that alkyl groups on the indazole ring can be oxidized to ketones and carboxylic acids. nih.gov

Halogenation: Benzylic bromination is a well-established reaction that can be applied to the ethyl group of this compound. masterorganicchemistry.comyoutube.com Using reagents like N-bromosuccinimide (NBS) under radical initiation conditions (e.g., light or a radical initiator), a bromine atom can be selectively introduced at the benzylic position of the ethyl group. This would yield 3-(1-bromoethyl)-1H-indazole-6-carbaldehyde, a valuable intermediate for nucleophilic substitution reactions to introduce a variety of other functional groups.

Table 1: Potential Transformations of the C3-Ethyl Group

| Starting Material | Reagents and Conditions | Product | Potential Subsequent Reactions |

| This compound | Strong oxidizing agent (e.g., KMnO₄, K₂Cr₂O₇) | 3-Acetyl-1H-indazole-6-carbaldehyde | Nucleophilic addition, condensation, further oxidation |

| This compound | N-Bromosuccinimide (NBS), light/radical initiator | 3-(1-Bromoethyl)-1H-indazole-6-carbaldehyde | Nucleophilic substitution (e.g., with amines, alkoxides, cyanides) |

Synthesis of Novel Heterocyclic Systems Incorporating the Indazole-6-carbaldehyde Scaffold

The aldehyde functionality at the C6 position of this compound is a versatile precursor for the construction of fused heterocyclic rings. Through annulation and cyclocondensation reactions, the indazole core can be extended to create more complex, polycyclic systems, which are of significant interest in drug discovery. researchgate.net

Annulation and Cyclocondensation Reactions for Fused Ring Systems

The aldehyde group can readily participate in condensation reactions with a variety of nucleophiles, leading to the formation of new rings fused to the indazole's benzene (B151609) moiety. These reactions often proceed through an initial condensation to form a reactive intermediate, which then undergoes intramolecular cyclization.

Synthesis of Fused Pyrimidines: One important class of fused systems that can be synthesized from this compound are pyrimido[1,2-b]indazoles. These can be prepared through multicomponent reactions. For instance, a reaction involving an indazole derivative, an aldehyde, and an active methylene compound can lead to the formation of a fused pyrimidine (B1678525) ring. While specific examples starting from this compound are not prevalent in the literature, the general strategy is well-documented for other indazole aldehydes. These reactions often utilize a base or a metal catalyst to promote the condensation and cyclization steps. longdom.org

Synthesis of Fused Pyridines and Thiophenes: The aldehyde group can also be a key reactant in other classical named reactions for heterocycle synthesis. For example, a Knoevenagel condensation with an active methylene compound, followed by intramolecular cyclization, can lead to various fused systems. The Gewald reaction, which involves a ketone or aldehyde, a cyanoester, and elemental sulfur, is a well-known method for synthesizing 2-aminothiophenes. acs.org Applying this to this compound could potentially yield a thieno[3,2-g]indazole system.

Table 2: Examples of Annulation and Cyclocondensation Reactions

| Reaction Type | Reactants with this compound | Resulting Fused System (General Structure) |

| Pyrimidine Annulation | Urea or Thiourea derivatives, active methylene compounds | Pyrimido[5,4-g]indazole |

| Pyridine Annulation | Malononitrile, catalyst | Pyrido[4,3-g]indazole |

| Thiophene Annulation (Gewald Reaction) | Cyanoacetate, Sulfur, Base | Thieno[3,2-g]indazole |

Advanced Spectroscopic and Analytical Characterization of 3 Ethyl 1h Indazole 6 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in assigning the structure of 3-Ethyl-1H-indazole-6-carbaldehyde. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus, while the coupling constants (J) in ¹H NMR reveal the connectivity of neighboring protons.

For the ethyl group, the ¹H NMR spectrum typically shows a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern for an ethyl substituent. The chemical shifts for these protons are influenced by their proximity to the indazole ring. The protons on the aromatic part of the indazole ring and the aldehyde proton will have distinct chemical shifts, often in the downfield region due to the deshielding effects of the aromatic system and the carbonyl group.

In the ¹³C NMR spectrum, each unique carbon atom in the molecule gives a distinct signal. The carbonyl carbon of the aldehyde group is characteristically found at a very downfield chemical shift. The carbons of the ethyl group and the aromatic carbons of the indazole ring also appear at predictable regions of the spectrum. The precise chemical shifts provide a fingerprint of the molecule's carbon skeleton. ustc.edu.cn

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: The following are predicted values and may vary based on solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehyde CHO | ~9.9-10.1 (singlet) | ~190-193 |

| Indazole H-4 | ~7.8-8.0 (doublet) | ~122-125 |

| Indazole H-5 | ~7.3-7.5 (doublet) | ~120-123 |

| Indazole H-7 | ~8.1-8.3 (singlet) | ~110-113 |

| Ethyl CH₂ | ~3.0-3.2 (quartet) | ~20-23 |

| Ethyl CH₃ | ~1.3-1.5 (triplet) | ~13-15 |

| Indazole C-3 | - | ~145-148 |

| Indazole C-3a | - | ~121-124 |

| Indazole C-6 | - | ~133-136 |

| Indazole C-7a | - | ~140-143 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, multidimensional NMR techniques are employed. youtube.comsdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. sdsu.edu For this compound, a COSY spectrum would show a correlation between the methyl and methylene protons of the ethyl group, confirming their direct connection. It would also show correlations between adjacent aromatic protons on the indazole ring.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : These experiments correlate directly bonded proton and carbon atoms. youtube.comsdsu.edu An HSQC spectrum would show a cross-peak connecting the ¹H signal of the ethyl CH₂ to the ¹³C signal of the same group, and similarly for the CH₃ group and the aromatic CH groups. This is invaluable for assigning the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. youtube.comsdsu.edu For instance, the aldehyde proton would show an HMBC correlation to the C-6 carbon of the indazole ring. The methylene protons of the ethyl group would show correlations to the C-3 and C-3a carbons of the indazole ring, confirming the position of the ethyl substituent.

Table 2: Expected Key HMBC Correlations for this compound

| Proton Signal | Correlated Carbon Signals (2-3 bonds away) |

| Aldehyde CHO | C-5, C-6, C-7 |

| Ethyl CH₂ | C-3, C-3a, Ethyl CH₃ |

| Ethyl CH₃ | C-3, Ethyl CH₂ |

| Indazole H-4 | C-3, C-5, C-7a |

| Indazole H-5 | C-4, C-6, C-7, C-3a |

| Indazole H-7 | C-5, C-6, C-7a |

Nitrogen NMR spectroscopy, particularly ¹⁵N NMR, is a powerful tool for probing the electronic environment of the nitrogen atoms within the indazole ring. huji.ac.il Due to the low natural abundance and other nuclear properties of ¹⁵N, these experiments can be more time-consuming but provide valuable information. researchgate.netrsc.org

The chemical shifts of the two nitrogen atoms (N-1 and N-2) in the indazole ring are sensitive to their chemical environment and bonding. This is particularly important for studying tautomerism. Indazoles can exist in two tautomeric forms, 1H- and 2H-indazole. The position of the proton on one of the nitrogen atoms significantly affects the ¹⁵N chemical shifts. acs.orgnih.gov By comparing the experimental ¹⁵N NMR data with theoretical calculations or with data from model compounds, the predominant tautomeric form in a given solvent can be determined. nih.govresearchgate.netrsc.org For this compound, the "1H" designation indicates that the proton is on the N-1 position. ¹⁵N NMR studies can confirm this assignment. nih.gov

Vibrational Spectroscopy: Infrared (FT-IR) and Raman (FT-Raman) Spectroscopy for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation (FT-IR) or the inelastic scattering of laser light (Raman). sapub.orgnih.govscialert.net

FT-IR Spectroscopy : The FT-IR spectrum of this compound will show characteristic absorption bands for its functional groups. A strong, sharp peak around 1700 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde. The N-H stretching vibration of the indazole ring will appear as a broader band in the region of 3200-3400 cm⁻¹. C-H stretching vibrations from the ethyl group and the aromatic ring will be observed around 2850-3100 cm⁻¹. The aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. researchgate.netnih.gov

FT-Raman Spectroscopy : FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations often give strong signals in the Raman spectrum. The C=O stretch is also observable. The symmetric vibrations of non-polar bonds tend to be more intense in Raman spectra. researchgate.netnih.gov

The positions and shapes of these vibrational bands can also provide insights into intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

| N-H (indazole) | Stretching | 3200-3400 (broad) | FT-IR |

| C-H (aromatic) | Stretching | 3000-3100 | FT-IR, FT-Raman |

| C-H (aliphatic) | Stretching | 2850-2970 | FT-IR, FT-Raman |

| C=O (aldehyde) | Stretching | 1680-1710 (strong) | FT-IR, FT-Raman |

| C=C (aromatic) | Stretching | 1450-1600 | FT-IR, FT-Raman |

| N-H (indazole) | Bending | 1500-1600 | FT-IR |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns. miamioh.edu

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. The fragmentation pattern provides clues about the structure. Common fragmentation pathways for indazole derivatives can involve the loss of small molecules or radicals. For instance, the loss of the aldehyde group (CHO) or the ethyl group (C₂H₅) would result in significant fragment ions. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, often to four or more decimal places. nih.gov This allows for the determination of the elemental composition of the molecule. For this compound (C₁₀H₁₀N₂O), the calculated exact mass can be compared to the experimentally measured exact mass to confirm the molecular formula with high confidence. wiley-vch.dersc.org

X-ray Crystallography for Solid-State Conformation and Crystal Packing Analysis

For this compound, the indazole ring is expected to be essentially planar. The ethyl group at the 3-position and the carbaldehyde group at the 6-position will have specific orientations relative to this plane. The conformation of the ethyl group, specifically the torsion angle of the C-C bond, will influence the local steric environment. The carbaldehyde group's orientation will be a key factor in determining the intermolecular interactions.

The crystal packing is likely to be dominated by hydrogen bonding and π-π stacking interactions. The N-H proton of the indazole ring is a potent hydrogen bond donor, and the nitrogen atom at the 2-position, as well as the oxygen atom of the carbaldehyde group, can act as hydrogen bond acceptors. This would lead to the formation of one-dimensional chains or two-dimensional networks of molecules. Additionally, the aromatic nature of the indazole ring system facilitates π-π stacking interactions, which would further stabilize the crystal structure.

Table 1: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| V (ų) | 1500-3000 |

| Z | 4 or 8 |

| Key Intermolecular Forces | N-H···N, N-H···O=C hydrogen bonds, π-π stacking |

Note: This data is predictive and based on the analysis of similar indazole structures. Actual experimental values may differ.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Derivative Spectrophotometry for Electronic Transitions and Isomeric Differentiation

UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions associated with the indazole ring and the carbaldehyde group. The indazole chromophore typically shows strong absorption bands in the UV region. The presence of the ethyl group at the 3-position and the carbaldehyde group at the 6-position will influence the position and intensity of these bands through electronic effects. The carbaldehyde group, in particular, will introduce an n → π* transition, which is typically weaker and may appear as a shoulder on the more intense π → π* bands.

Derivative spectrophotometry, which involves calculating the first or higher-order derivative of the absorbance spectrum, can be a powerful tool for resolving overlapping spectral bands and enhancing the fine structure of the spectrum. This technique could be particularly useful for differentiating between the N1 and N2 isomers of substituted indazoles. acs.org The subtle differences in the electronic environments of the two isomers can lead to slight shifts in their absorption spectra, which are amplified in the derivative spectra, allowing for their distinction and quantification. acs.org

Table 2: Expected UV-Vis Absorption Data for this compound in a Polar Solvent (e.g., Ethanol)

| Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π → π | ~250-260 | High (~10,000 - 20,000) |

| π → π | ~290-310 | Moderate to High (~5,000 - 15,000) |

| n → π* | ~340-360 | Low (~100 - 500) |

Note: These values are estimations based on the UV spectra of related indazole compounds and are subject to variation based on solvent and substitution effects.

Research Applications of the 3 Ethyl 1h Indazole 6 Carbaldehyde Scaffold in Medicinal Chemistry

The Indazole Scaffold as a Key Motif in Contemporary Drug Discovery Programs

The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694) rings, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.govresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds that target a wide array of physiological pathways. nih.govresearchgate.net Indazoles are nitrogen-containing heterocyclic compounds that exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the most thermodynamically stable and predominant. nih.govaustinpublishinggroup.comnih.gov

The significance of the indazole motif is highlighted by its incorporation into several FDA-approved drugs and numerous candidates in clinical trials. researchgate.netnih.govrsc.orgbldpharm.com Marketed drugs such as Pazopanib, Axitinib (tyrosine kinase inhibitors for cancer treatment), and Granisetron (an antiemetic) feature this core structure. researchgate.netrsc.orgbldpharm.com The versatility of the indazole scaffold allows it to serve as a foundational structure for developing agents with diverse pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor properties. nih.govnih.govnih.gov Its unique chemical properties and ability to form specific interactions with biological targets make it a valuable starting point for the synthesis of novel therapeutic agents. researchgate.netnih.gov

Design Principles for Novel Indazole-Based Ligands with Potential for Specific Biological Target Modulation

The development of new drugs based on the indazole scaffold employs several sophisticated design strategies to optimize potency, selectivity, and pharmacokinetic properties.

Scaffold hopping is a key strategy in medicinal chemistry used to identify novel core structures that retain the biological activity of a known parent compound, often with improved properties. niper.gov.inacs.org In the context of indazole derivatives, this technique involves replacing a known active scaffold (like an indole (B1671886) or imidazopyridine) with an indazole ring to generate new chemical entities that may offer advantages in terms of patentability, metabolic stability, or target binding. niper.gov.innih.gov For instance, researchers have successfully used scaffold hopping to convert indole-based leads into indazole derivatives to create potent glucagon (B607659) receptor (GCGR) antagonists for potential diabetes treatment. nih.govresearchgate.net This approach can lead to significant improvements in a compound's profile, such as enhancing metabolic stability by blocking sites of metabolism. niper.gov.in

Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced or dual activity. Li et al. utilized both scaffold hopping and molecular hybridization to design a series of 1H-indazol-3-amine derivatives as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). nih.gov This dual approach allows for the creation of innovative molecular architectures with fine-tuned biological activities.

Fragment-Based Lead Discovery (FBLD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. morressier.com Once a binding fragment is identified, it can be grown or combined with other fragments to produce a more potent lead compound. The indazole scaffold is well-suited for FBLD. nih.govnih.gov

Researchers have used fragment-led de novo design to discover novel 1H-indazole-based inhibitors of FGFR kinases. nih.gov Similarly, Hsieh et al. employed an in silico fragment-based approach combined with knowledge-based drug design to develop indazole derivatives with selective activity against Aurora kinases. nih.gov This methodology allows for the efficient exploration of chemical space and the rational design of inhibitors with high ligand efficiency. nih.gov

Mechanistic Insights into Molecular Interactions of Indazole Derivatives

Understanding how indazole derivatives interact with their biological targets at a molecular level is crucial for designing more effective drugs. These interactions are primarily studied through enzyme inhibition and receptor antagonism assays.

Indazole derivatives have been extensively studied as inhibitors of various enzymes and as antagonists for different receptors, demonstrating their broad therapeutic potential.

Enzyme Inhibition: A primary area of focus for indazole-based compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. rsc.orgnih.gov

Tyrosine Kinase Inhibitors: Pazopanib and Axitinib are examples of multi-kinase inhibitors that target receptors like VEGFR and PDGFR. rsc.orgresearchgate.net

Other Kinase Inhibitors: Indazole derivatives have been developed as inhibitors for a wide range of other kinases, including FGFR1, Aurora kinases, and anaplastic lymphoma kinase (ALK), with compounds like Entrectinib showing high potency. nih.gov

Butyrylcholinesterase (BChE) Inhibition: In the context of Alzheimer's disease, certain indazole derivatives have been identified as potent and selective inhibitors of BChE. monash.eduresearchgate.net

Histone Deacetylase (HDAC) Inhibition: Novel indazole derivatives have been designed as potent HDAC inhibitors, showing promising anti-proliferative activities in cancer cell lines. nih.gov

Bacterial DNA Gyrase B Inhibition: A novel class of indazole derivatives was discovered to be potent inhibitors of bacterial Gyrase B, showing excellent antibacterial activity against clinically important pathogens like MRSA. nih.govsemanticscholar.org

Receptor Antagonism: Indazole-based compounds also function as antagonists, blocking the action of endogenous ligands at their receptors.

Glucagon Receptor (GCGR) Antagonists: Several studies have focused on designing indazole derivatives as potent GCGR antagonists for the potential treatment of type II diabetes. nih.govresearchgate.netgoogle.comgoogle.com

Prostanoid EP4 Receptor Antagonists: Recently, 2H-indazole-3-carboxamide derivatives were identified as novel and potent antagonists of the prostanoid EP4 receptor, a target for colorectal cancer immunotherapy. acs.org

The table below summarizes examples of indazole derivatives and their studied biological targets.

| Indazole Derivative Class | Biological Target | Therapeutic Area | Reference(s) |

| 1H-Indazol-3-amine derivatives | FGFR1 | Cancer | nih.gov |

| 1H-Indazole derivatives | Aurora Kinases A & B | Cancer | nih.gov |

| 3-Aminoindazole derivatives | Anaplastic Lymphoma Kinase (ALK) | Cancer | nih.gov |

| 2H-Indazole-3-carboxamides | Prostanoid EP4 Receptor | Cancer Immunotherapy | acs.org |

| Indazole/Indole derivatives | Glucagon Receptor (GCGR) | Type II Diabetes | nih.gov |

| Substituted Indazoles | Butyrylcholinesterase (BChE) | Alzheimer's Disease | monash.edu |

| Indazole derivatives | Bacterial Gyrase B | Bacterial Infections | nih.gov |

| Indazole-based derivatives | Histone Deacetylases (HDACs) | Cancer | nih.gov |

Emerging Trends and Future Perspectives in Indazole Chemistry Research

The field of indazole chemistry continues to evolve, with several emerging trends shaping its future direction. A significant focus remains on the development of new synthetic methodologies to create diverse indazole libraries more efficiently. nih.govresearchgate.net This includes catalyst-based approaches and green chemistry methods to improve the selectivity and efficiency of synthesis. researchgate.net

There is a growing interest in creating multi-target or dual-action inhibitors, where a single indazole-based molecule can modulate two different biological targets, potentially offering improved efficacy or overcoming drug resistance. nih.gov For example, scaffold hopping from indoles has yielded indazole derivatives that act as dual inhibitors of both MCL-1 and BCL-2, which is a promising strategy for tackling cancer resistance. nih.govrsc.org

Furthermore, the application of computational tools, including AI and machine learning, is becoming more prevalent in designing novel indazole ligands with desired properties. acs.orgmdpi.com Future research will likely focus on exploring new biological targets for indazole scaffolds, further elucidating their mechanisms of action, and advancing the most promising candidates through preclinical and clinical development. nih.govnih.gov The continued exploration of the indazole scaffold's chemical space holds substantial promise for the discovery of next-generation therapeutics. researchgate.net

Q & A

Q. Factors Affecting Yield :

- Catalyst Efficiency : Manganese(IV) oxide achieves ~85% yield in dichloromethane, but alternative oxidants (e.g., Ru-based catalysts) may improve selectivity .

- Solvent Choice : Polar aprotic solvents enhance reaction rates but may require rigorous drying to avoid side reactions.

- Temperature : Optimal yields are obtained at 25–50°C; higher temperatures risk aldehyde decomposition.

Table 1 : Comparison of Synthetic Methods

| Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| MnO₂ | Dichloromethane | 25 | 85 | |

| Ru(bpp)(pydic) | Water/THF | 50 | 70 |

How can researchers optimize the regioselectivity of substituents in indazole derivatives during synthesis?

Advanced Research Question

Regioselectivity challenges arise due to the indazole ring’s two reactive nitrogen sites (N1 and N2). Methodological strategies include:

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to block N1, directing alkylation to N2 .

- Metal-Mediated Coupling : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for C-3 functionalization .

- Solvent Effects : Non-polar solvents (e.g., toluene) favor N1 alkylation, while DMF promotes N2 reactivity due to solvation effects .

Case Study : Ethylation at C3 in 1H-indazole-6-carbaldehyde is enhanced using bulky bases (e.g., DBU) to sterically hinder N1 .

What spectroscopic techniques are essential for characterizing this compound?

Basic Research Question

- NMR Spectroscopy :

- Mass Spectrometry : Molecular ion peak at m/z 174.15 (C₁₀H₁₀N₂O) .

- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) .

Table 2 : Key Spectral Data

| Technique | Characteristic Signal | Significance |

|---|---|---|

| ¹H NMR | δ 10.1 ppm (singlet) | Aldehyde proton |

| ¹³C NMR | δ 190–195 ppm | Carbonyl group |

| MS (ESI+) | m/z 174.15 | Molecular ion confirmation |

How should discrepancies between computational predictions and experimental spectral data be resolved?

Advanced Research Question

Contradictions often arise from solvent effects, tautomerism, or crystal packing. Mitigation strategies:

- Solvent Correction : Use COSMO-RS models to simulate solvent-induced shifts in NMR .

- Tautomer Analysis : DFT calculations (e.g., B3LYP/6-31G*) to compare aldehyde vs. enol forms .

- Crystallographic Validation : Single-crystal XRD (via SHELXL ) resolves ambiguities in molecular geometry.

Example : A computed ¹H NMR shift of δ 10.3 ppm for the aldehyde group may shift to δ 9.9 ppm experimentally due to hydrogen bonding in DMSO-d₆ .

What are the challenges in crystallizing indazole derivatives, and how can SHELX software aid in structure determination?

Basic Research Question

Challenges include polymorphism, solvent inclusion, and weak diffraction. SHELX software (SHELXT, SHELXL) addresses these via:

- Automated Space Group Determination : SHELXT analyzes systematic absences to identify correct symmetry .

- High-Resolution Refinement : SHELXL refines twinned or low-quality data using constraints (e.g., similarity restraints for ethyl groups) .

Case Study : Ethyl-substituted indazoles often form twinned crystals; SHELXL’s TWIN command refines such structures with R-factors < 5% .

What strategies are effective in analyzing reaction mechanisms for aldehyde functionalization in indazole derivatives?

Advanced Research Question

Mechanistic studies require:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated aldehydes to identify rate-determining steps .

- Trapping Intermediates : Use in situ IR or NMR to detect transient species (e.g., hemiacetals in oxidation) .

- Computational Modeling : MD simulations (e.g., Gaussian) map transition states for aldehyde oxidation or alkylation .

Example : MnO₂-mediated oxidation proceeds via a radical mechanism, evidenced by ESR signals and KIE values > 2 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.